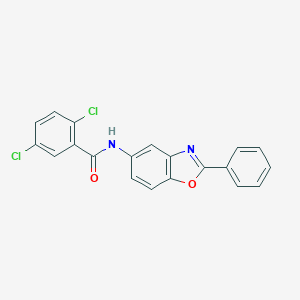![molecular formula C23H19BrN2O3 B416877 4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL](/img/structure/B416877.png)
4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a benzooxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL typically involves multiple steps, including the formation of the benzooxazole ring and the introduction of the bromine and ethoxy groups. Common synthetic routes may involve:
Formation of the Benzooxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the benzooxazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-ETHOXY-6-[(E)-{[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENOL: shares similarities with other brominated phenols and benzooxazole derivatives.
2-Bromo-4-methyl-6-nitrophenol: Another brominated phenol with different substituents.
4-Bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: A compound with a similar brominated aromatic ring but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19BrN2O3 |
|---|---|
Molecular Weight |
451.3g/mol |
IUPAC Name |
4-bromo-2-ethoxy-6-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C23H19BrN2O3/c1-3-28-21-12-17(24)10-16(22(21)27)13-25-18-6-4-5-15(11-18)23-26-19-8-7-14(2)9-20(19)29-23/h4-13,27H,3H2,1-2H3 |
InChI Key |
FQEMZENHNBSNTK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416794.png)

![N-{2-[3-bromo-4-(methyloxy)phenyl]-1,3-benzoxazol-5-yl}-2,5-dichlorobenzamide](/img/structure/B416797.png)
![4-{2-[(2,3-Dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B416799.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B416801.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B416802.png)
![2,5-dichloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416803.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B416804.png)
![2-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416808.png)
![2,4-DIBROMO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B416810.png)
![4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B416811.png)
![4-Bromo-2-chloro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416813.png)
![3,4-Dibromo-6-methoxy-2-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416815.png)
![ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B416816.png)
